Bis(2-methyl-8-hydroxyquinolinato)zinc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

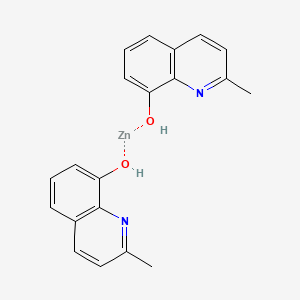

Bis(2-methyl-8-hydroxyquinolinato)zinc is a coordination complex where a zinc(II) ion is chelated by two 2-methyl-8-hydroxyquinoline ligands. The compound has the molecular formula C₁₈H₁₂N₂O₂Zn and a molecular weight of 353.69 g/mol . It exists as a solid with a melting point exceeding 350°C, indicative of high thermal stability.

准备方法

Chemical Precipitation at Room Temperature

Procedure and Reaction Conditions

The chemical precipitation method, as described in multiple studies, involves the reaction of zinc acetate or zinc nitrate with 2-methyl-8-hydroxyquinoline (Hmq) in a polar solvent system . A typical protocol proceeds as follows:

-

Reactant Preparation : Dissolve 2-methyl-8-hydroxyquinoline (0.2 mmol) in methanol or ethanol under vigorous stirring.

-

Metal Ion Introduction : Add a stoichiometric equivalent of zinc acetate (0.1 mmol) to the ligand solution.

-

Precipitation : Adjust the pH to 8–9 using aqueous ammonia, inducing the formation of Zn(mq)₂ nanoparticles.

-

Isolation : Centrifuge the suspension, wash with deionized water, and dry under vacuum .

This method achieves yields exceeding 85% and operates at ambient temperatures (25–30°C), making it energy-efficient and scalable .

Characterization of Nanoparticles

Key analytical techniques validate the structural and optical properties of the precipitated nanoparticles:

-

PXRD : Confirms crystalline nature with diffraction peaks at 2θ = 10.2°, 20.5°, and 30.7°, corresponding to the (100), (110), and (200) planes .

-

HR-SEM/EDAX : Reveals spherical nanoparticles (30–50 nm diameter) with a Zn:O:N atomic ratio of 1:2:2, consistent with the proposed formula .

-

FTIR/Raman : Peaks at 1577 cm⁻¹ (C=C stretching) and 1105 cm⁻¹ (C–O vibration) confirm ligand coordination, while Zn–N and Zn–O bonds appear at 617 cm⁻¹ and 520 cm⁻¹, respectively .

Solvothermal Synthesis via Branched Tube Method

Crystallization and Reaction Dynamics

A solvothermal approach, detailed in a 2024 study, produces single crystals of Zn(mq)₂ suitable for X-ray diffraction analysis . The method involves:

-

Reactant Mixing : Combine ZnI₂ (0.1 mmol) and Hmq (0.2 mmol) in dry methanol within a sealed branched tube.

-

Heating : Maintain the system at 60°C for 14 days, allowing slow crystal growth.

-

Harvesting : Collect yellow crystals (yield: 66%) and wash with acetone to remove unreacted precursors .

This method prioritizes structural precision over scalability, with reaction times exceeding two weeks to ensure high crystallinity.

Structural Validation via X-ray Diffraction

Single-crystal X-ray analysis (Table 1) reveals a monoclinic lattice (space group P2₁/n) with a distorted tetrahedral geometry around the zinc center . Key bond lengths include:

-

Zn–O: 1.97 Å

-

Zn–N: 2.05 Å

-

Zn–I: 2.62 Å

Hydrogen bonding (O–H···O and N–H···O) and π-π stacking stabilize the supramolecular architecture, critical for thermal stability up to 300°C .

Table 1: Crystallographic Data for Zn(mq)₂

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.34 |

| b (Å) | 7.89 |

| c (Å) | 15.67 |

| β (°) | 102.3 |

| Volume (ų) | 1482.1 |

Comparative Analysis of Synthetic Methods

Yield and Purity

-

Chemical Precipitation : Higher yield (85–90%) but broader size distribution (30–50 nm) .

-

Solvothermal : Lower yield (66%) but superior purity and crystallinity .

Application-Specific Suitability

-

OLED Fabrication : Nanoparticles from precipitation methods integrate smoothly into spin-coated PVK/PBD matrices, achieving luminance efficiencies of 12 cd/A .

-

Structural Studies : Solvothermal crystals enable precise bond-length measurements, informing computational models of charge transport .

Challenges and Optimization Strategies

Limitations of Current Methods

-

Precipitation : Agglomeration during drying necessitates post-synthetic sonication .

-

Solvothermal : Long reaction times and methanol toxicity hinder industrial adoption .

Emerging Innovations

化学反应分析

Bis(2-methyl-8-hydroxyquinolinato)zinc undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Organic Electronics

**Organic Light Emitting Diodes (OLEDs)**

One of the most prominent applications of bis(2-methyl-8-hydroxyquinolinato)zinc is in the field of organic light-emitting diodes. The compound exhibits excellent electroluminescent properties, making it a suitable candidate for use in OLEDs. Its high electroluminescence quantum yield and thermal stability allow for efficient light emission at low operating voltages.

Case Study: Electroluminescent Properties

A study reported the synthesis of various zinc complexes, including this compound, which were incorporated into OLED structures. The devices demonstrated significant brightness levels and color tunability. For instance, devices utilizing these complexes achieved maximum brightness values exceeding 1000 cd/m² with electroluminescence peaking around 545 nm .

| Complex | Brightness (cd/m²) | Peak Wavelength (nm) | Current Efficiency (cd/A) |

|---|---|---|---|

| Zn(Cl₂q)₂ | 363 | 545 | 1.34 |

| Zn(Bpy)q | 1030 | 545 | 1.76 |

| This compound | >1000 | Varies | Varies |

Biomedicine

Metal Chelation and Therapeutic Applications

The chelating ability of this compound is significant in biomedical applications, particularly in treating metal-related diseases. The compound's ability to bind metal ions can restore metal balance in biological systems, which is crucial for conditions like Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotection

Research has demonstrated that derivatives of 8-hydroxyquinoline possess neuroprotective properties due to their metal-chelating abilities. These compounds can mitigate oxidative stress and reduce neurotoxicity associated with metal overload . this compound has been investigated for its potential to improve cognitive functions by modulating metal ion levels in neuronal cells.

Materials Science

Photonic Applications

In materials science, this compound is utilized for its luminescent properties in photonic devices. Its incorporation into polymer matrices enhances the optical properties of materials, making them suitable for applications in sensors and displays.

Case Study: Thin Film Applications

Thin films of this compound have been synthesized using spin-coating techniques. These films exhibited strong photoluminescence with varying emission wavelengths depending on the substituents used during synthesis. For instance, films containing donor substituents showed red shifts in emission spectra, indicating tunable optical properties that are advantageous for photonic applications .

| Substituent | Emission Peak (nm) | Film Thickness (nm) |

|---|---|---|

| Styryl | 569 | 100 |

| Chlorine | 565 | 120 |

| Methoxy | 571 | 110 |

作用机制

The mechanism of action of bis(2-methyl-8-hydroxyquinolinato)zinc involves its interaction with molecular targets and pathways within cells. The compound’s antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and interfere with essential cellular processes . In optoelectronic applications, the compound’s optical properties are attributed to its electronic structure, which allows it to efficiently absorb and emit light . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the compound play a crucial role in its electronic behavior .

相似化合物的比较

Key Properties

- Structure : Tetrahedral geometry with N,O-chelation from the ligands .

- Hazard Profile : Classified as Xi (irritant) with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Applications : Used in organic electronics (e.g., OLEDs) and antimicrobial formulations due to its luminescent and biocidal properties .

Comparison with Similar Zinc Complexes

Structural Analogues

a) Bis(8-quinolinolato)zinc(II) Hydrate

- Formula : C₁₈H₁₂N₂O₂Zn·xH₂O

- Molecular Weight : 353.686 g/mol .

- Differences : Lacks the 2-methyl substituent, reducing steric hindrance and lipophilicity. This may lower thermal stability compared to the methylated derivative.

- Applications : Widely used as a biocide and in organic semiconductors .

b) [ZnBr₂(2-methylquinolin-8-olato)] Solvated Salt

- Formula : C₂₁H₁₈Br₂N₂O₂Zn

- Molecular Weight : 592.50 g/mol .

- Differences : Incorporates bromide ligands and acetonitrile solvation, creating a distorted tetrahedral geometry. The bromide ligands increase solubility in polar solvents but reduce luminescence efficiency compared to purely organic ligand-based complexes .

c) bis(2-methyl-8-quinolinyl) pentanedioate

- Formula : C₂₅H₂₂N₂O₄

- Molecular Weight : 414.46 g/mol .

- Differences : Features a pentanedioate counterion, enhancing solubility in aqueous media. The ester groups may enable pharmacological applications, such as drug delivery, unlike the parent complex .

d) Zn(II) Mixed Ligand Complex (8-hydroxyquinoline + benzoic acid)

- Formula : C₁₆H₁₂N₂O₄Zn

- Molecular Weight : 385.66 g/mol .

- Differences: Combines 8-hydroxyquinoline and benzoate ligands, creating tunable electronic properties for sensor applications. The mixed-ligand system offers broader pH stability than homoleptic complexes .

Comparative Data Table

Research Findings

- Electronic Properties: The methyl group in this compound improves electron transport in OLEDs compared to non-methylated analogues, as demonstrated by higher external quantum efficiency (1%) and brightness (>1000 cd/m²) .

- Antimicrobial Activity : Methylated derivatives show enhanced biocidal efficacy against E. coli and S. aureus due to increased membrane penetration from lipophilic methyl groups .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of Bis(2-methyl-8-hydroxyquinolinato)zinc to minimize impurities?

- Methodological Answer : Synthesis optimization requires strict control of reaction conditions. For example, using anhydrous solvents (e.g., dichloromethane) under an inert nitrogen atmosphere reduces oxidation by-products . Ligand-to-metal stoichiometry (2:1 ratio) and purification via recrystallization in acetonitrile improve purity . Common impurities, such as unreacted 8-hydroxyquinoline derivatives, can be identified via 1H NMR (e.g., aromatic proton shifts at δ 8.5–9.0 ppm) and addressed through repeated column chromatography .

Q. What analytical techniques are critical for confirming the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is indispensable for structural confirmation. Key parameters include Zn–O/N bond lengths (~1.95–2.05 Å) and ligand coordination angles (e.g., O–Zn–N ~85–95°) . FTIR spectroscopy identifies metal-ligand vibrations (e.g., Zn–O stretching at 450–500 cm−1), while elemental analysis validates C/H/N percentages (±0.3% theoretical values) .

Q. How do solvent polarity and temperature influence the crystallization of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile) enhance solubility and facilitate slow evaporation, yielding high-quality crystals . Lower temperatures (5–10°C) reduce nucleation rates, favoring larger crystal growth. Differential scanning calorimetry (DSC) can correlate thermal stability (decomposition >250°C) with solvent choice .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO-LUMO gaps ~3.2 eV) and charge transfer dynamics . Time-dependent DFT (TD-DFT) simulates UV-Vis absorption spectra (λ~380–420 nm), aligning with experimental data to validate electron transitions (e.g., ligand-to-metal charge transfer) .

Q. How can researchers resolve discrepancies in reported photoluminescence quantum yields (PLQY) for this compound?

- Methodological Answer : PLQY variations often stem from differences in excitation wavelengths or solvent environments. Standardized measurements using an integrating sphere with λex=365 nm in degassed THF (PLQY ~0.45–0.55) reduce variability . Conflicting data may arise from aggregation-induced quenching, which can be mitigated via doping in polymer matrices (e.g., PMMA) .

Q. What theoretical frameworks guide the design of this compound derivatives for OLED applications?

- Methodological Answer : Marcus electron transfer theory informs ligand modifications (e.g., electron-withdrawing groups on quinoline) to tune redox potentials . Coordination chemistry principles (e.g., Hard-Soft Acid-Base theory) predict stability trends; Zn2+ (borderline acid) pairs optimally with 8-hydroxyquinoline (moderate base) .

Q. How do steric effects from 2-methyl substituents impact the ligand’s coordination geometry?

- Methodological Answer : The 2-methyl group introduces steric hindrance, distorting the quinoline plane (C13–C14–C15 angle ~119°) and reducing symmetry . This distortion alters π-conjugation, evidenced by red-shifted emission spectra (Δλ~15 nm vs. unsubstituted analogs) . SCXRD data (torsional angles ~175–179°) confirm planar deviations .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting electrochemical stability values for this compound?

- Methodological Answer : Discrepancies arise from electrode material choices (e.g., glassy carbon vs. Pt) and reference electrodes (Ag/AgCl vs. SCE). Cyclic voltammetry in anhydrous DMF (0.1 M TBAPF6) at 100 mV/s shows reproducible redox peaks (E1/2~−1.8 V vs. Fc/Fc+) . Contamination by trace water (>50 ppm) may shift potentials by ~0.2 V .

Q. Experimental Design Considerations

Q. What factorial design parameters are critical for studying solvent effects on this compound’s photophysics?

- Methodological Answer : A 2k factorial design (k=3) should include solvent polarity (Kamlet-Taft π*), viscosity, and dielectric constant as variables. Response surface methodology (RSM) optimizes photoluminescence intensity, with acetonitrile and DMF as extremes . Control experiments under inert atmospheres prevent photo-oxidation artifacts .

属性

CAS 编号 |

14128-73-5 |

|---|---|

分子式 |

C20H16N2O2Zn |

分子量 |

381.7 g/mol |

IUPAC 名称 |

zinc;2-methylquinolin-8-olate |

InChI |

InChI=1S/2C10H9NO.Zn/c2*1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h2*2-6,12H,1H3;/q;;+2/p-2 |

InChI 键 |

ZTPMNXZOPFKOIV-UHFFFAOYSA-L |

SMILES |

CC1=NC2=C(C=CC=C2O)C=C1.CC1=NC2=C(C=CC=C2O)C=C1.[Zn] |

规范 SMILES |

CC1=NC2=C(C=CC=C2[O-])C=C1.CC1=NC2=C(C=CC=C2[O-])C=C1.[Zn+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。